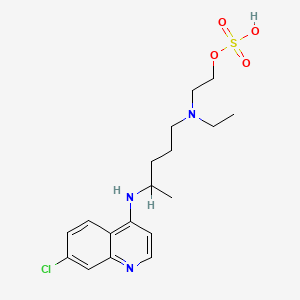

Sulfate d'hydroxychloroquine

Vue d'ensemble

Description

Hydroxychloroquine O-Sulfate is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Hydroxychloroquine O-Sulfate is known for its immunomodulatory and anti-inflammatory properties, making it a valuable compound in various therapeutic applications .

Applications De Recherche Scientifique

Hydroxychloroquine O-Sulfate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies related to cell signaling and immune response modulation.

Medicine: Investigated for its potential in treating viral infections, including COVID-19, due to its antiviral properties.

Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent in certain chemical processes

Mécanisme D'action

Target of Action

Hydroxychloroquine O-Sulfate primarily targets immune cells and parasites . It is known to inhibit certain enzymes and processes within immune cells, which can ultimately suppress excessive immune responses . In the context of malaria, it targets the malaria parasite and interferes with its ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite .

Mode of Action

Hydroxychloroquine O-Sulfate interacts with its targets in a few ways. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . It also interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Biochemical Pathways

Hydroxychloroquine O-Sulfate affects several biochemical pathways. It interferes with the activation of the toll-like receptor involved in innate immunity and autoimmune diseases . It also inhibits the production and the release of cytokines by T cells: IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ . These effects are achieved by inhibiting the activation of the toll-like receptor involved in innate immunity and autoimmune diseases .

Pharmacokinetics

Hydroxychloroquine O-Sulfate has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . Following a single 200 mg oral dose of Hydroxychloroquine to healthy male volunteers, the mean peak blood concentration of hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .

Result of Action

The molecular and cellular effects of Hydroxychloroquine O-Sulfate’s action are diverse. It has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects . Evidence suggests that Hydroxychloroquine can delay or prevent organ damage, including bone destruction, in autoimmunity, and that this drug has antithrombotic effects .

Action Environment

The action of Hydroxychloroquine O-Sulfate can be influenced by environmental factors. For instance, the drug’s efficacy in treating COVID-19 may be affected by the patient’s health status and the severity of the disease . Furthermore, the drug’s action can be influenced by the presence of other medications, as it may interact with other drugs and affect their absorption, distribution, metabolism, and excretion .

Analyse Biochimique

Biochemical Properties

Hydroxychloroquine O-Sulfate interacts with various enzymes and proteins. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . It binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

Hydroxychloroquine O-Sulfate has diverse immunomodulatory effects, including metabolic, cardiovascular, antithrombotic, antineoplastic, and anti-infectious agent modulation . It can also reduce blood sugar levels by inducing a decrease in calcium inflow into cells through VDCCs, which subsequently enhances insulin secretion in pancreatic beta cells .

Molecular Mechanism

Hydroxychloroquine O-Sulfate exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity . This can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .

Temporal Effects in Laboratory Settings

Long-term use of Hydroxychloroquine O-Sulfate may result in parafoveal retinal toxicity . Severe laboratory abnormalities while taking Hydroxychloroquine O-Sulfate are rare, even in a population with a high rate of comorbidities .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxychloroquine O-Sulfate vary with different dosages. PBPK modeling revealed that a labeled dosage regimen could reach three times the potency of CQ phosphate when a Hydroxychloroquine O-Sulfate of 500 mg is administered twice daily for 5 days in advance .

Metabolic Pathways

Hydroxychloroquine O-Sulfate is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It also inhibits CYP2D6, while its metabolites inhibit CYP3A in vitro .

Transport and Distribution

Hydroxychloroquine O-Sulfate is transported and distributed within cells and tissues. It is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination . It is a weak base that is completely absorbed from the gastrointestinal tract and sequestered in peripheral tissues .

Subcellular Localization

Hydroxychloroquine O-Sulfate and its metabolites are primarily localized in the cytoplasm . In some cell lines, they accumulate in a specific region of the cytoplasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine O-Sulfate involves several steps, starting from the basic structure of hydroxychloroquineThis can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of Hydroxychloroquine O-Sulfate is carried out in large-scale reactors. The process involves the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired pharmaceutical grade .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxychloroquine O-Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Hydroxychloroquine O-Sulfate is often compared with other similar compounds, such as:

Chloroquine: A closely related compound with similar antimalarial and immunomodulatory properties but higher toxicity.

Quinine: Another antimalarial drug with a different mechanism of action and higher side effect profile.

Mefloquine: Used for malaria prophylaxis and treatment, with a distinct chemical structure and different side effects .

Uniqueness: Hydroxychloroquine O-Sulfate is unique due to its lower toxicity compared to chloroquine and its broad range of applications in treating autoimmune diseases and potential antiviral properties .

Propriétés

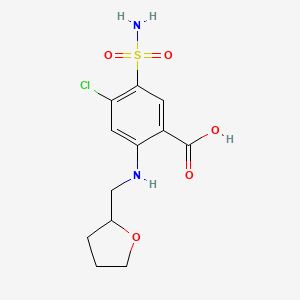

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZUDNKLODXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103152-84-7 | |

| Record name | Hydroxychloroquine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOHYDROXYCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.